Casearvestrin A
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Overview
Description
Casearvestrin A is a secondary metabolite derived from the plant species Casearia sylvestrisThese compounds have garnered significant interest due to their promising anticancer potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic route typically starts with a precursor molecule, which undergoes a series of reactions such as cyclization, oxidation, and esterification to form the final product .
Industrial Production Methods: Industrial production of Casearvestrin A is still in the research phase, with most methods focusing on optimizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to monitor the synthesis process and ensure the quality of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl and carbonyl groups.
Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and alkylating agents are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activity .
Scientific Research Applications
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its role in plant defense mechanisms and its interactions with other biomolecules.
Medicine: Shows promising anticancer activity, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of Casearvestrin A involves its interaction with specific molecular targets, leading to the inhibition of cancer cell growth. It exerts its effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. The compound targets various signaling pathways, including those involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
- Casearvestrin B
- Casearvestrin C
- Other Clerodane Diterpenoids
Comparison: Casearvestrin A is unique due to its higher reactivity, lower hardness, and smaller band gap compared to its analogs. It also has a higher number of weak interactions, making it more susceptible to nucleophilic and electrophilic attacks .
Properties
Molecular Formula |
C28H40O8 |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
[(1S,3R,5S,6aS,7R,8R,10S,10aS)-1,3-diacetyloxy-10-hydroxy-7,8-dimethyl-7-[(2E)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] 2-methylpropanoate |
InChI |
InChI=1S/C28H40O8/c1-9-16(4)10-11-27(8)17(5)12-23(31)28-21(13-20(14-22(27)28)35-24(32)15(2)3)25(33-18(6)29)36-26(28)34-19(7)30/h9-10,13,15,17,20,22-23,25-26,31H,1,11-12,14H2,2-8H3/b16-10+/t17-,20-,22+,23+,25+,26-,27-,28-/m1/s1 |
InChI Key |
PASSAFHUDJPXAL-BEEUCRQISA-N |
SMILES |
CC1CC(C23C(C1(C)CC=C(C)C=C)CC(C=C2C(OC3OC(=O)C)OC(=O)C)OC(=O)C(C)C)O |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@]23[C@H]([C@]1(C)C/C=C(\C)/C=C)C[C@@H](C=C2[C@H](O[C@H]3OC(=O)C)OC(=O)C)OC(=O)C(C)C)O |
Canonical SMILES |
CC1CC(C23C(C1(C)CC=C(C)C=C)CC(C=C2C(OC3OC(=O)C)OC(=O)C)OC(=O)C(C)C)O |
Synonyms |
casearvestrin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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